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molecular formula C8H8N2O B1346151 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 5400-75-9

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1346151
M. Wt: 148.16 g/mol
InChI Key: CTCHXZUMFHNSHM-UHFFFAOYSA-N
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Patent
US08142863B2

Procedure details

Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-6-carboxylate (43 g, 0.22 mol) was charged into phosphorus oxychloride (286 ml). Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours. After cooling reaction mass was poured in mixture of ice and water (2 kg). Precipitate was filtered out. Filtrate was diluted with water (1.25 litres) and ammonia solution (˜800 ml). After that pH was adjusted to 5.6 with ammonia solution. Precipitate was filtered and rinsed with water. Yield 39.5 g (84%).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
286 mL
Type
reactant
Reaction Step One
Name
Quantity
2 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[C:8]([C:11](OC)=O)[CH:9]=[CH:10][C:4]=2[NH:3]1.P(Cl)(Cl)(Cl)=O>O>[CH3:11][C:8]1[CH:9]=[CH:10][C:4]2[NH:3][C:2](=[O:1])[NH:6][C:5]=2[CH:7]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
O=C1NC2=C(N1)C=C(C=C2)C(=O)OC
Name
Quantity
286 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
2 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry hydrogen chloride was bubbled through the boiling reaction mass for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
reaction mass
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered out
ADDITION
Type
ADDITION
Details
Filtrate was diluted with water (1.25 litres) and ammonia solution (˜800 ml)
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Name
Type
Smiles
CC1=CC2=C(NC(N2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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